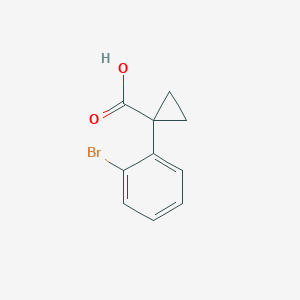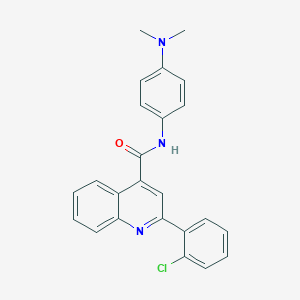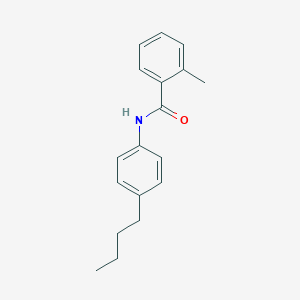
N-(4-butylphenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-2-methylbenzamide, commonly known as Bupivacaine, is a local anesthetic drug used for regional anesthesia and pain management. It was first synthesized in 1957 by chemist Paul Janssen and has since become one of the most widely used local anesthetics in the medical field.
作用機序
Bupivacaine works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It has a higher affinity for nerve fibers compared to other local anesthetics, which contributes to its longer duration of action.
生化学的および生理学的効果
Bupivacaine can have both local and systemic effects. At the site of injection, it can cause numbness, tingling, and muscle weakness. Systemic effects can include cardiovascular and central nervous system depression, which can be dangerous in high doses.
実験室実験の利点と制限
Bupivacaine is commonly used in laboratory experiments to study the effects of local anesthetics on nerve cells. Its long-lasting effects and high affinity for nerve fibers make it a useful tool for these studies. However, its potential for systemic effects and toxicity at high doses must be taken into consideration.
将来の方向性
Further research is needed to fully understand the mechanisms of action and potential side effects of bupivacaine. There is also potential for the development of new local anesthetics with improved safety profiles and longer durations of action. Additionally, the use of bupivacaine in combination with other drugs for pain management is an area of active research.
合成法
Bupivacaine is synthesized through a multi-step process starting with the reaction of 4-butylbenzoyl chloride with 2-methyl aniline in the presence of a base. The resulting intermediate is then reacted with sodium cyanoborohydride to form the final product.
科学的研究の応用
Bupivacaine has been extensively studied for its use in regional anesthesia, particularly for its long-lasting effects. It has been shown to be effective in reducing pain during and after surgery, as well as for chronic pain management. Bupivacaine can also be used in combination with other drugs to enhance its effects.
特性
CAS番号 |
5347-30-8 |
|---|---|
製品名 |
N-(4-butylphenyl)-2-methylbenzamide |
分子式 |
C18H21NO |
分子量 |
267.4 g/mol |
IUPAC名 |
N-(4-butylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-3-4-8-15-10-12-16(13-11-15)19-18(20)17-9-6-5-7-14(17)2/h5-7,9-13H,3-4,8H2,1-2H3,(H,19,20) |
InChIキー |
GKVTWFKGBWGHBB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



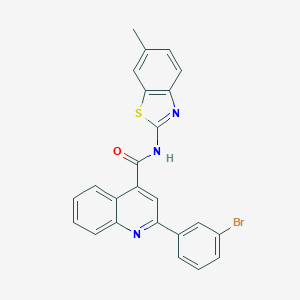
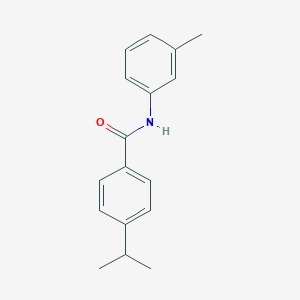
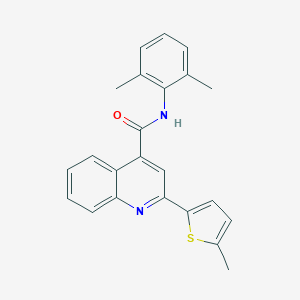
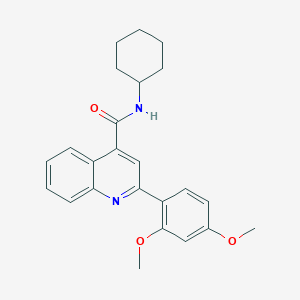
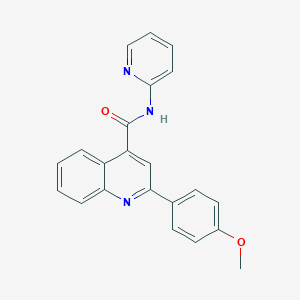


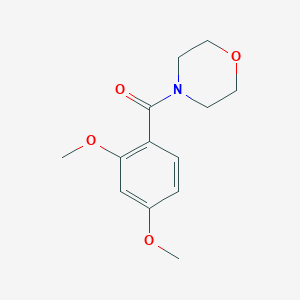
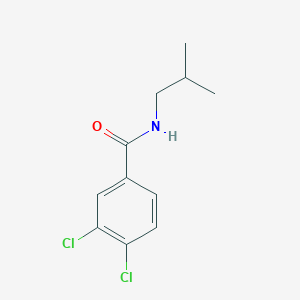
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
